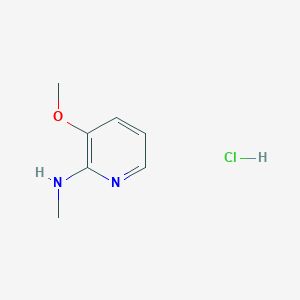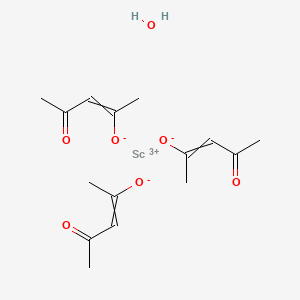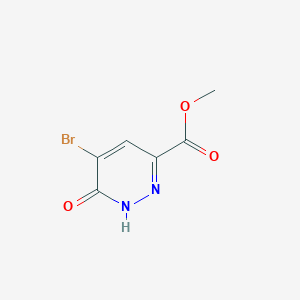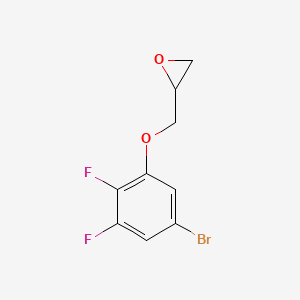![molecular formula C14H11BrN2O4 B12503718 1-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503718.png)
1-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C14H11BrN2O4 and a molecular weight of 351.15214 . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the bromophenyl derivative. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Carbamoylation: Formation of the carbamoyl group through the reaction of the bromophenyl derivative with an appropriate carbamoylating agent.
Pyridine Ring Formation: Construction of the pyridine ring through cyclization reactions.
Final Assembly: Coupling of the bromophenylcarbamoyl derivative with the pyridine ring to form the final compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium catalysts).
Scientific Research Applications
1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins, while the carbamoyl and pyridine groups contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Differing in the position of the bromine atom on the phenyl ring.
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Substitution of bromine with chlorine.
1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Substitution of bromine with a methoxy group.
Properties
Molecular Formula |
C14H11BrN2O4 |
|---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
1-[2-(2-bromoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-3-1-2-4-11(10)16-12(18)8-17-7-9(14(20)21)5-6-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21) |
InChI Key |
AYZCNSVZJKAMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)


![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)





![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
